Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. [] It was developed through a medicinal chemistry campaign focused on optimizing BRD4 potency and improving the physicochemical properties of initial lead compounds. AZD5153 demonstrates a favorable pharmacokinetic profile, strong in vitro and in vivo activity against BRD4, effective c-Myc downregulation, and significant tumor growth inhibition in xenograft models. []
Relevance: AZD5153 shares a core [, , ]triazolo[4,3-b]pyridazine scaffold with 6-(difluoromethyl)-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one. Both compounds feature a piperazine ring linked to the triazolopyridazine system. This structural similarity suggests they might exhibit overlapping biological activity profiles, particularly against BET bromodomains.
Compound Description: SGX523 is a small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-MET). [] Despite entering clinical trials for solid tumors, SGX523 exhibited species-dependent toxicity, leading to renal complications in patients likely due to crystal deposits formed by a less soluble metabolite (M11) in the renal tubules. []
Relevance: Although SGX523 targets c-MET, its structure shares the [, , ]triazolo[4,3-b]pyridazine core with 6-(difluoromethyl)-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one. This structural similarity highlights the versatility of the triazolopyridazine scaffold in medicinal chemistry for developing inhibitors targeting different biological pathways.
Compound Description: L-838,417 exhibits functional selectivity for specific non-α1 GABAA receptors, acting as a partial agonist. [, ] Studies exploring its abuse liability suggest a reduced propensity to induce physical dependence compared to benzodiazepines. [, ]
Compound Description: SL651498 demonstrates selectivity as a full agonist for GABAA receptors containing the α2 subunit, with lower efficacy at α3 receptors and minimal activity at α1 and α5 receptors. [, ] Like L-838,417, SL651498 displays a reduced potential for physical dependence in comparison to traditional benzodiazepines. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.